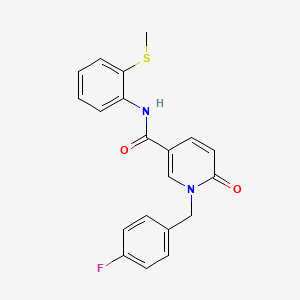

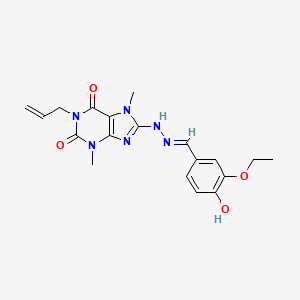

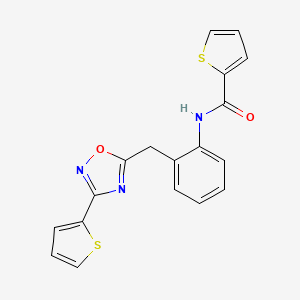

(3,5-Dinitrophenyl)(2-(furan-2-yl)thiazolidin-3-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

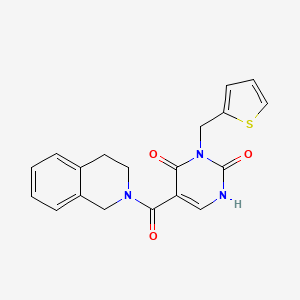

Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on .

Synthesis Analysis

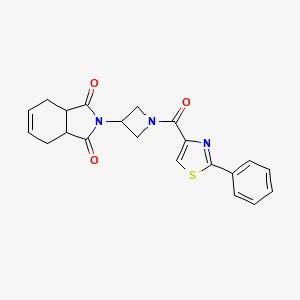

Thiazolidine derivatives have been synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry to improve their selectivity, purity, product yield, and pharmacokinetic activity . For instance, a new family of 5-benzylidene-2-(furan-2-yl)-3-(4H-1,2,4-triazol-4-yl)thiazolidin-4-ones was synthesized . The target compounds were obtained using a three-step process .

Molecular Structure Analysis

Thiazolidine is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom . The presence of sulfur enhances their pharmacological properties .

Chemical Reactions Analysis

The synthesis of thiazolidine derivatives often involves reactions with various agents, and the yield, purity, selectivity, and pharmacokinetic activity of the resulting compounds can vary .

Aplicaciones Científicas De Investigación

Synthetic Methodologies and Chemical Applications

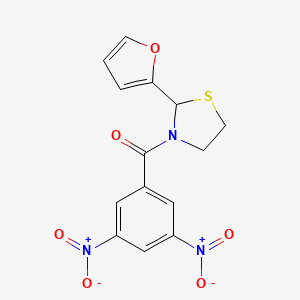

In(OTf)3-catalyzed Synthesis : Furan-2-yl(phenyl)methanol derivatives undergo smooth aza-Piancatelli rearrangement with 2-aminothiophenol and 2-aminophenol in the presence of In(OTf)3, affording 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives respectively. This method is noted for its good yields, high selectivity, low catalyst loading, and faster reaction times, suggesting potential for the synthesis of structurally related compounds (Reddy et al., 2012).

Microwave Assisted Synthesis : Novel pyrazoline derivatives, including furan-2-yl(phenyl)methanone analogs, have been synthesized using microwave irradiation, demonstrating higher yields, environmental friendliness, and shorter reaction times compared to conventional methods. These compounds were screened for anti-inflammatory and antibacterial activities, indicating potential medicinal applications (Ravula et al., 2016).

Biological Activities and Potential Applications

Anticancer Activity : Thiazolidinone derivatives containing the furan moiety have shown moderate to strong antiproliferative activity against human leukemia cell lines. The electron-donating groups on the thiazolidinone moiety significantly contribute to their anticancer properties, highlighting the importance of the furan-2-yl and dinitrophenyl groups in drug design (Chandrappa et al., 2009).

Antioxidant Activity : Compounds with thiazole and furan moieties have been investigated for their antioxidant activity. Urea, thiourea, and selenourea derivatives of these compounds demonstrated potent activity, with selenourea functionalities along with halogen groups exhibiting strong effects. This suggests potential for these compounds in oxidative stress-related applications (Reddy et al., 2015).

Protein Tyrosine Kinase Inhibitory Activity : Furan-2-yl(phenyl)methanone derivatives have been synthesized and screened for their in vitro protein tyrosine kinase inhibitory activity. Several derivatives showed promising activity, comparable or superior to genistein, the positive reference compound. This highlights their potential in the development of new therapeutic agents targeting protein tyrosine kinases (Zheng et al., 2011).

Direcciones Futuras

Mecanismo De Acción

Target of Action

The compound contains a furan and a thiazolidine moiety. Furan derivatives have been found to exhibit a wide range of biological and pharmacological characteristics . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . .

Mode of Action

Furan-containing compounds and thiazolidine derivatives have been found to exhibit various biological activities .

Biochemical Pathways

Compounds containing furan and thiazolidine moieties have been found to exhibit various biological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

Furan-containing compounds and thiazolidine derivatives have been found to exhibit various biological activities, suggesting they may have multiple effects at the molecular and cellular level .

Propiedades

IUPAC Name |

(3,5-dinitrophenyl)-[2-(furan-2-yl)-1,3-thiazolidin-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O6S/c18-13(15-3-5-24-14(15)12-2-1-4-23-12)9-6-10(16(19)20)8-11(7-9)17(21)22/h1-2,4,6-8,14H,3,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAQNMSQQMKJGHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1R,3S)-3-(Chloromethyl)cyclohexyl]methanamine;hydrochloride](/img/structure/B2968863.png)

![(5E)-3-(2-chlorophenyl)-5-[[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2968867.png)

![[5-(4-Morpholinyl)pentyl]amine dihydrochloride](/img/structure/B2968869.png)

![2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid](/img/structure/B2968871.png)

![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide](/img/structure/B2968876.png)

![methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate](/img/structure/B2968881.png)